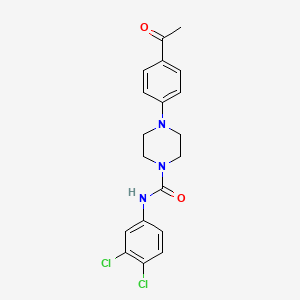
4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Overview
Description
4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C15H11Cl2NO3 It is known for its unique chemical structure, which includes an acetylphenyl group, a dichlorophenyl group, and a piperazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is incorporated via a halogenation reaction, where chlorine gas is used to chlorinate the phenyl ring.
Formation of the Piperazinecarboxamide Moiety: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable carbonyl compound. The carboxamide group is then introduced through an amidation reaction with the appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 4-(4-carboxyphenyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Reduction: 4-(4-hydroxyphenyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-(4-acetylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide: Similar structure but with only one chlorine atom in the phenyl ring.
4-(4-acetylphenyl)-N-(3,4-difluorophenyl)-1-piperazinecarboxamide: Similar structure but with fluorine atoms instead of chlorine.
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide: Similar structure but with methyl groups instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-13(25)14-2-5-16(6-3-14)23-8-10-24(11-9-23)19(26)22-15-4-7-17(20)18(21)12-15/h2-7,12H,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGZLGABCCKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


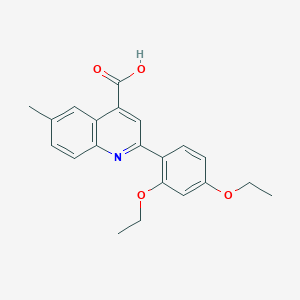

![2-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265241.png)
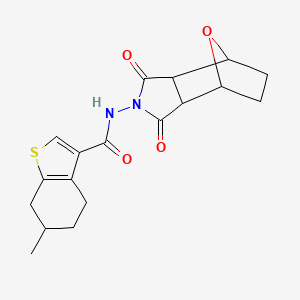
![3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265249.png)
![3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4265250.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4265254.png)
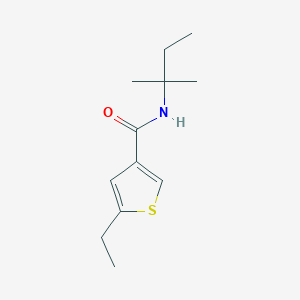
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-3-carboxamide](/img/structure/B4265278.png)
![5-oxo-5-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}pentanoic acid](/img/structure/B4265285.png)
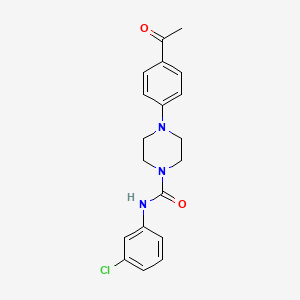
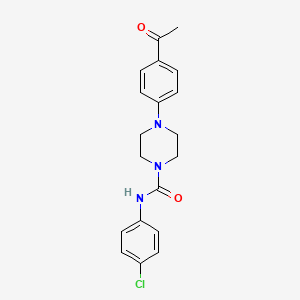
![1-{4-[4-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B4265315.png)
![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)
